(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-
Description
The compound (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol- is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues, including indole, phenyl, and imidazole groups, making it a subject of interest in various fields of scientific research.
Properties
CAS No. |
39877-09-3 |
|---|---|
Molecular Formula |
C44H59N13O10S |
Molecular Weight |
962.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,27,29,31-35,50H,7,12-20,23,45H2,1H3,(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t27?,29-,31-,32-,33+,34-,35-/m0/s1 |
InChI Key |
MASYCGZZLIHAQA-ZBBKWRRVSA-N |
SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N |
sequence |
MEXFRWG |
Synonyms |
7-Phe-ACTH (4-10) 7-phenylalanyl-corticotropin (4-10) ACTH (4-10), Phe(7)- ACTH (4-10), phenylalanine(7)- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. Typically, the synthesis starts with the protection of amino groups followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these reactions include carbodiimides for coupling reactions and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the complex sequence of reactions required. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a resin bead, allowing for efficient washing and reaction cycles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Conditions involving or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group would yield sulfoxides or sulfones, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and imidazole groups are known to participate in hydrogen bonding and π-π interactions , which can modulate the activity of the target proteins. The compound may also inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
2-Aminoethyl methacrylate: Another complex organic molecule used in polymer synthesis.
Uniqueness
What sets this compound apart is its highly specific sequence of amino acid residues, which allows for precise interactions with biological targets. This specificity makes it a valuable tool in both research and potential therapeutic applications.
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